molecular formula C20H15F4N3O5S B12291222 2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile

2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile

Cat. No.: B12291222
M. Wt: 485.4 g/mol
InChI Key: RAYCYIKGBWRQBC-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

GSK-3395879 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions are not extensively detailed in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

GSK-3395879 exerts its effects by selectively antagonizing the TRPV4 channel. This inhibition prevents the influx of calcium ions through the TRPV4 channel, thereby modulating various cellular processes. The molecular targets include the TRPV4 channel itself, and the pathways involved are primarily related to calcium signaling .

Comparison with Similar Compounds

GSK-3395879 is unique due to its high selectivity and potency for TRPV4. Similar compounds include:

These compounds differ in their target specificity, biological activities, and potential therapeutic applications.

Biological Activity

The compound is structurally related to molecules that act as inhibitors of specific enzymes or pathways. Its functional groups, including the trifluoromethyl and cyano groups, suggest high specificity and potential activity in biological systems. The hydroxymethyl and sulfonyl groups enhance solubility and interaction with target proteins, possibly through hydrogen bonding.

Potential Targets

  • Acetyl-CoA Carboxylase (ACC): Similar compounds have been shown to inhibit ACC, an enzyme critical for fatty acid biosynthesis. ACC inhibition can regulate lipid metabolism, making such compounds useful in treating obesity, dyslipidemia, and related metabolic disorders .
  • CYP Enzyme Modulation: The compound may act as an inhibitor of CYP1A2 and CYP3A4 enzymes, which are involved in drug metabolism. This suggests potential drug-drug interaction risks or utility in modulating metabolic pathways .

2. Pharmacokinetics

The compound's pharmacokinetic properties include:

  • Blood-Brain Barrier Permeability: It is predicted to cross the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) effects .
  • P-glycoprotein Substrate Status: It is not a substrate for P-gp, indicating reduced likelihood of efflux-mediated resistance .
  • Skin Permeation: With a Log Kp value of -6.61 cm/s, it has low skin permeability, limiting transdermal applications .

Metabolic Disorders

The compound's structural similarity to ACC inhibitors positions it as a candidate for treating:

  • Obesity
  • Dyslipidemia
  • Hyperlipidemia

Cancer

Preliminary studies on related compounds suggest potential efficacy in cancer treatment by targeting lipid biosynthesis pathways critical for tumor growth .

Neurological Disorders

Its BBB permeability raises the possibility of applications in CNS disorders, though further studies are required to confirm this.

In Vitro Studies

  • Enzyme Inhibition: Related compounds exhibit strong inhibition of ACC1 and ACC2 isoforms in vitro, with IC50 values in the nanomolar range .
  • Cell Viability Assays: Suppression of cancer cell viability (e.g., LnCAP prostate cancer cells) has been observed with similar structures .

In Vivo Studies

  • Fatty Acid Synthesis Suppression: In rat models, compounds structurally related to this one demonstrated effective suppression of fatty acid synthesis at doses below 0.3 mg/kg .

5. Toxicology

While specific toxicological data for this compound are unavailable, related molecules show:

  • Low skin absorption.
  • Possible CYP-mediated interactions.
    Further studies are needed to evaluate its safety profile comprehensively.

Data Summary Table

PropertyValue/Observation
Molecular FormulaC18H13ClF4N2O3
Target EnzymesACC1/ACC2, CYP1A2, CYP3A4
Biological ActivitiesEnzyme inhibition, lipid metabolism modulation
BBB PermeabilityYes
Skin Permeation (Log Kp)-6.61 cm/s
Therapeutic PotentialObesity, dyslipidemia, cancer
Toxicity ConcernsPotential CYP interactions

Properties

Molecular Formula

C20H15F4N3O5S

Molecular Weight

485.4 g/mol

IUPAC Name

2-[4-(4-cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C20H15F4N3O5S/c21-16-6-15(3-1-12(16)7-25)32-18-9-27(10-19(18,29)11-28)33(30,31)17-4-2-14(20(22,23)24)5-13(17)8-26/h1-6,18,28-29H,9-11H2

InChI Key

RAYCYIKGBWRQBC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C#N)(CO)O)OC3=CC(=C(C=C3)C#N)F

Origin of Product

United States

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